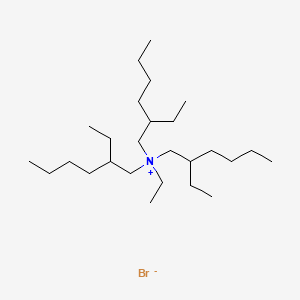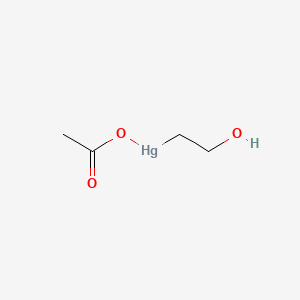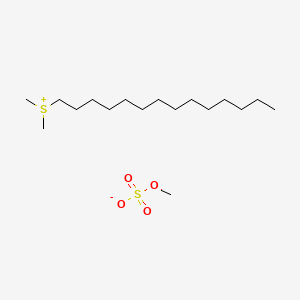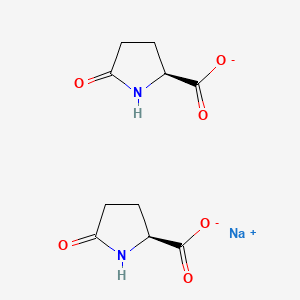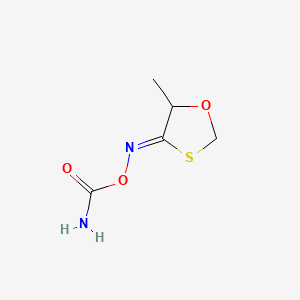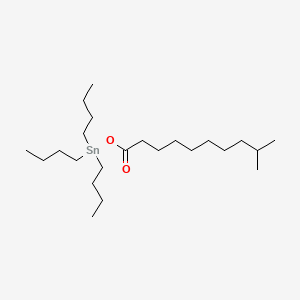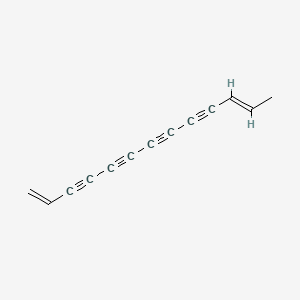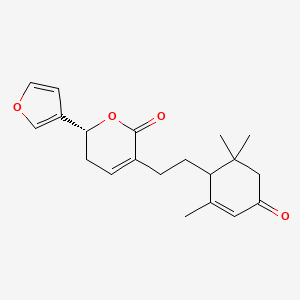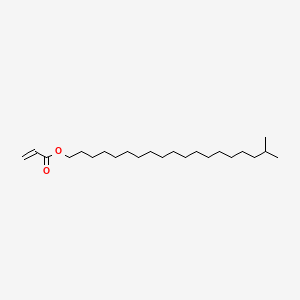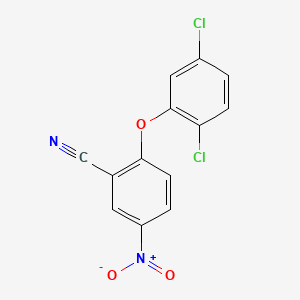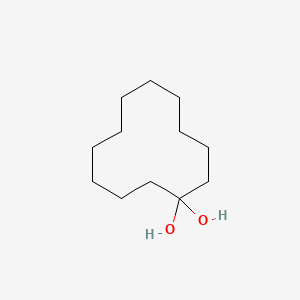
Cyclododecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecanediol is a high-purity, 12-carbon, cycloaliphatic diol with the molecular formula C12H24O2 . It is a versatile monomer and chemical intermediate known for its excellent hydrolytic, oxidative, and thermal stability . This compound is used in various applications, including the synthesis of pharmaceuticals, polymers, and surfactants.
Preparation Methods
Cyclododecanediol can be synthesized through several methods. One common method involves the oxidation of cyclododecane using an oxygen-containing gas in the presence of a catalyst . The reaction typically occurs at elevated temperatures, ranging from 150°C to 230°C . The resulting mixture contains various isomers of this compound, which can be further purified through distillation .
Chemical Reactions Analysis
Cyclododecanediol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions include cyclododecanone and cyclododecanol . Additionally, this compound can react with molybdenum to form complexes that inhibit the activity of monooxygenases .
Scientific Research Applications
Cyclododecanediol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyclododecanediol involves its ability to inhibit the production of proinflammatory cytokines, which may contribute to its immunomodulatory effects . Additionally, it acts as an antioxidant by scavenging reactive oxygen species, such as peroxide and methyl myristate . This compound can also form complexes with molybdenum, inhibiting the activity of monooxygenases .
Comparison with Similar Compounds
Cyclododecanediol can be compared with other similar compounds, such as:
Cyclododecanone: A ketone derivative of this compound, used in the synthesis of fragrances and other chemicals.
Cyclododecanol: An alcohol derivative, used as an intermediate in the production of surfactants and lubricants.
Cyclododecane: A hydrocarbon used as a temporary consolidant in the conservation of cultural heritage.
This compound is unique due to its dual hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications .
Properties
CAS No. |
29996-45-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
cyclododecane-1,1-diol |
InChI |
InChI=1S/C12H24O2/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-12/h13-14H,1-11H2 |
InChI Key |
MGBBJDOYTDFYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


